molecular formula C16H21FN4S B6432375 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine CAS No. 2548982-84-7

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine

Cat. No. B6432375
CAS RN: 2548982-84-7
M. Wt: 320.4 g/mol
InChI Key: VYOLJJWKVUZWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine (TBPF) is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the piperazine family, which includes many compounds with a wide range of biological activities. TBPF has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, TBPF has been studied for its potential to act as an anti-cancer agent.

Scientific Research Applications

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine has been studied extensively in the scientific literature for its potential therapeutic applications. It has been studied as an inhibitor of COX-2, an enzyme involved in inflammation and pain. Additionally, this compound has been studied for its potential to act as an anti-cancer agent.

Mechanism of Action

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine inhibits the activity of COX-2 by binding to the enzyme’s active site and preventing the formation of the enzyme-substrate complex. Additionally, this compound has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. Additionally, this compound has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine in lab experiments is its high potency and selectivity for COX-2 inhibition. Additionally, it has been shown to be relatively safe when used in appropriate doses. However, there are some limitations to its use in lab experiments. For example, this compound is not water soluble, which can make it difficult to use in certain types of experiments. Additionally, it is not very stable, which can limit its use in long-term experiments.

Future Directions

There are several potential future directions for the research and development of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine. For example, further research could be done to investigate the effects of this compound on other enzymes and proteins involved in inflammation and pain. Additionally, further research could be done to investigate the effects of this compound on other types of cancer cells. Finally, further research could be done to investigate the potential of this compound as a drug delivery system for other compounds.

Synthesis Methods

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-yl chloride with 4-fluorophenyl piperazine in the presence of anhydrous sodium carbonate. The reaction proceeds at room temperature in an aqueous medium and yields the desired product in high yields.

properties

IUPAC Name

2-tert-butyl-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4S/c1-16(2,3)14-18-19-15(22-14)21-10-8-20(9-11-21)13-6-4-12(17)5-7-13/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOLJJWKVUZWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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